1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]-
Overview
Description
1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- is a complex organic compound with the molecular formula C19H24O5 This compound is characterized by its unique structure, which includes a benzenediol core substituted with a heptyl chain bearing multiple hydroxy and acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, hydroxybenzene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and acetyloxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol, 4-[(3R,5R)-3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]-: Similar structure but lacks the acetyloxy groups.
3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane: Another related compound with multiple hydroxy groups.
Uniqueness
1,2-Benzenediol, 4-[(3R,5R)-3,5-bis(acetyloxy)-7-(4-hydroxyphenyl)heptyl]- is unique due to the presence of both hydroxy and acetyloxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(3R,5R)-5-acetyloxy-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-15(24)29-20(10-5-17-3-8-19(26)9-4-17)14-21(30-16(2)25)11-6-18-7-12-22(27)23(28)13-18/h3-4,7-9,12-13,20-21,26-28H,5-6,10-11,14H2,1-2H3/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHINDGXDDCEA-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CCC1=CC=C(C=C1)O)C[C@@H](CCC2=CC(=C(C=C2)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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